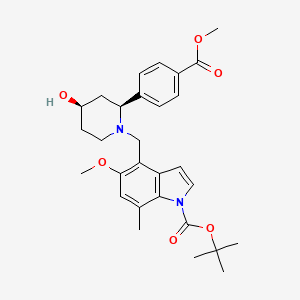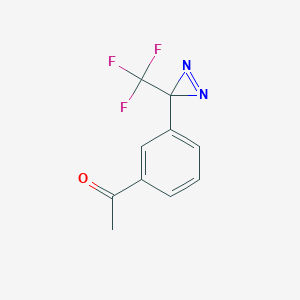
1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group and a diazirine ring, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone typically involves multiple steps. One common method includes the reaction of an isomeric mixture of halo benzotrifluoride with magnesium metal in an organic solvent in the presence of a catalyst to form a Grignard complex. This complex is then reacted with a ketene in a hydrocarbon solvent in the presence of a transition metal ligand-acid complex to obtain an isomeric mixture of trifluoromethyl acetophenone. Finally, the isomeric mixture is reacted with hydroxylamine salt to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often aim to optimize yield and purity while minimizing the number of reaction steps. For example, a process involving nitration, hydrogenation, diazotization, and oximation using acetaldoxime followed by deoximation has been reported. This method is advantageous as it reduces the number of steps and improves the overall efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and diazirine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a photoreactive probe in chemical synthesis and analysis due to its ability to form covalent bonds upon exposure to light.
Biology: The compound is employed in photoaffinity labeling to study protein-ligand interactions and identify binding sites.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone involves the formation of highly reactive carbene intermediates upon exposure to ultraviolet light. These intermediates can insert into various chemical bonds, leading to the formation of covalent adducts. This property makes the compound useful in photoaffinity labeling and other photochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Trifluoromethylacetophenone: Similar in structure but lacks the diazirine ring, making it less reactive in photochemical applications.
2-(4-Trifluoromethylphenyl)ethanone: Another related compound with different substitution patterns, affecting its reactivity and applications.
Uniqueness
1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone is unique due to the presence of both the trifluoromethyl group and the diazirine ring. This combination imparts distinct photoreactive properties, making it particularly valuable in applications requiring covalent bond formation upon light activation .
Eigenschaften
Molekularformel |
C10H7F3N2O |
|---|---|
Molekulargewicht |
228.17 g/mol |
IUPAC-Name |
1-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanone |
InChI |
InChI=1S/C10H7F3N2O/c1-6(16)7-3-2-4-8(5-7)9(14-15-9)10(11,12)13/h2-5H,1H3 |
InChI-Schlüssel |
FWGVHSLFGHLMEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)C2(N=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


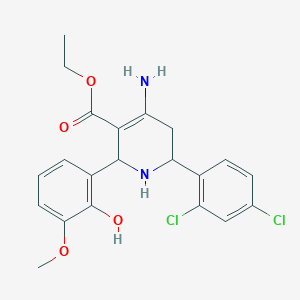
![N-[3-(3,4-dimethoxyphenyl)propyl]-2-phenylacetamide](/img/structure/B14013753.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14013757.png)
![3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14013758.png)
![4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate](/img/structure/B14013766.png)
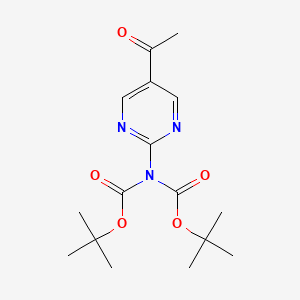
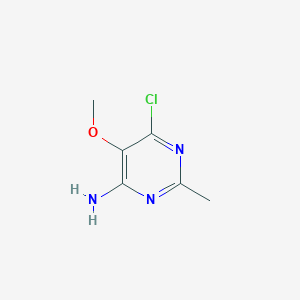
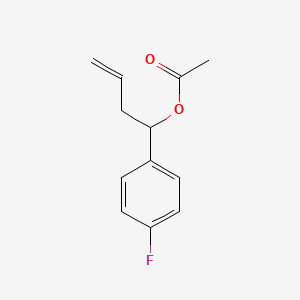
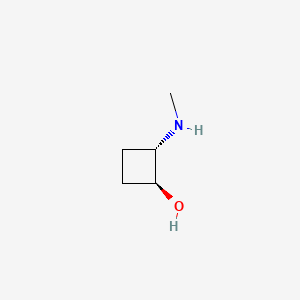
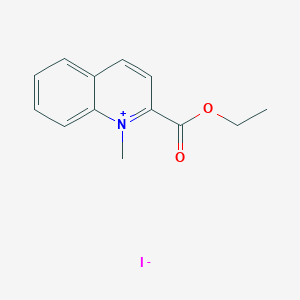
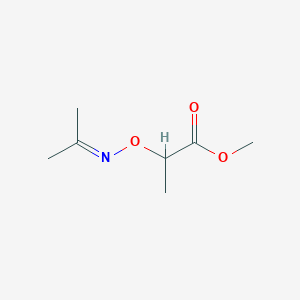
![(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid](/img/structure/B14013799.png)
![N~1~,N~3~-Bis[(3,4-dimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B14013807.png)
